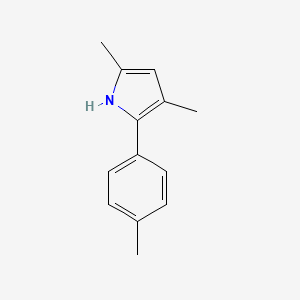
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group) attached to the second position of the pyrrole ring, along with two additional methyl groups at the third and fifth positions. Pyrroles are known for their significance in various biological and chemical processes, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of p-tolualdehyde with 2,4-pentanedione in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the desired pyrrole compound.
Another approach involves the reaction of p-tolylmagnesium bromide with 3,5-dimethylpyrrole-2-carboxaldehyde. This Grignard reaction is performed in anhydrous ether or tetrahydrofuran, followed by acidic workup to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to ensure high yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic ring of the p-tolyl group. Common reagents include bromine or nitric acid under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of pyrrole derivatives with oxidized functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced pyrrole derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolyl)-1H-pyrrole: Lacks the additional methyl groups at the third and fifth positions.
3,5-Dimethyl-1H-pyrrole: Lacks the p-tolyl group at the second position.
2-Phenyl-3,5-dimethyl-1H-pyrrole: Contains a phenyl group instead of a p-tolyl group at the second position.
Uniqueness
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole is unique due to the presence of both the p-tolyl group and the two methyl groups, which can influence its chemical reactivity, biological activity, and physical properties
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3,5-dimethyl-2-(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15N/c1-9-4-6-12(7-5-9)13-10(2)8-11(3)14-13/h4-8,14H,1-3H3 |
InChI Key |
MWIXABQMIAPWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


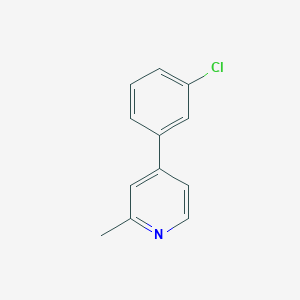
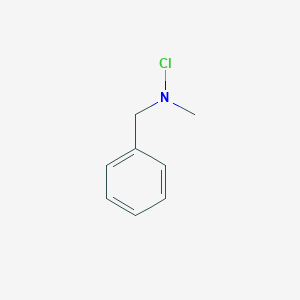

![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)

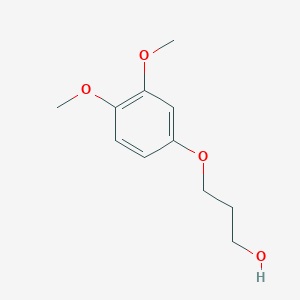

![9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-](/img/structure/B14138873.png)
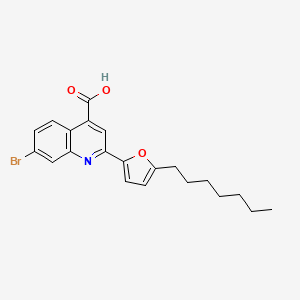
![(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14138880.png)

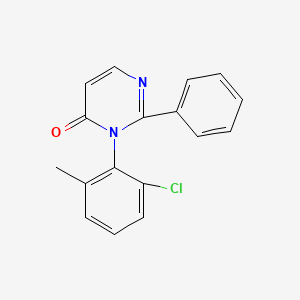
![N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14138900.png)
